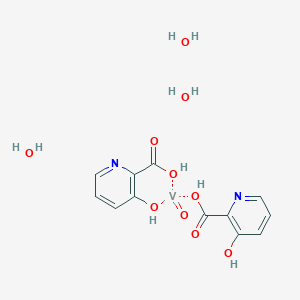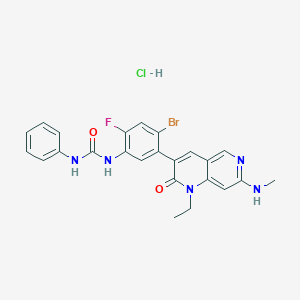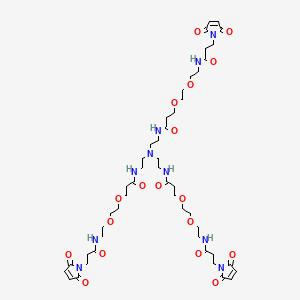
VO-Ohpic (三水合物)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-hydroxypyridine-2-carboxylic acid;oxovanadium;trihydrate is a highly selective small-molecule inhibitor of phosphatase and tensin homolog deleted on chromosome 10 (PTEN). It is a vanadium complex with significant biological activity, particularly in inhibiting PTEN, a tumor suppressor protein. This compound has shown potential in various scientific research applications, including cancer treatment and neuroprotection .
科学研究应用
Cancer Research: It has shown promise as a pro-senescence anti-cancer drug, particularly in cancers with reduced PTEN expression.
Cell Signaling: The compound is used to investigate the role of PTEN in various cellular processes, including apoptosis and cell survival
作用机制
Target of Action
VO-Ohpic (trihydrate) is a highly selective small-molecule inhibitor of Phosphatase and Tensin Homologue Deleted on Chromosome 10 (PTEN) . PTEN is a phosphatidylinositol triphosphate 3-phosphatase that counteracts phosphoinositide 3-kinases .
Mode of Action
VO-Ohpic (trihydrate) interacts with PTEN, inhibiting its function . The inhibition of PTEN by VO-Ohpic is fully reversible . Both the Michaelis constant (Km) and the maximum velocity (Vmax) are affected by VO-Ohpic, demonstrating a noncompetitive inhibition of PTEN .
Biochemical Pathways
The inhibition of PTEN by VO-Ohpic leads to an increase in the levels of Phosphatidylinositol 3,4,5-triphosphate (PIP3) . This in turn leads to the phosphorylation of Akt , a protein kinase involved in cell survival and glucose metabolism . The balance of PTEN and phosphoinositide 3-kinases (PI3K) activities determines the cellular PIP3 levels, which in turn is recognized by other signaling components such as Akt .
Result of Action
The inhibition of PTEN by VO-Ohpic results in increased PIP3 levels, phosphorylation of Akt, and glucose uptake . It has been shown to block cell viability, cell proliferation, colony formation, and induce senescence-associated β-galactosidase activity in Hep3B cells .
Action Environment
The action of VO-Ohpic can be influenced by environmental factors. For instance, chronic stress, an environmental risk factor for depression, causes neuronal atrophy in the prefrontal cortex (PFC) and other brain regions . In this context, VO-Ohpic’s inhibition of PTEN could potentially have therapeutic effects by counteracting these changes .
生化分析
Biochemical Properties
VO-Ohpic (trihydrate) plays a crucial role in biochemical reactions by inhibiting PTEN, a lipid phosphatase that dephosphorylates phosphatidylinositol 3,4,5-trisphosphate (PIP3) to phosphatidylinositol 4,5-bisphosphate (PIP2). This inhibition leads to increased levels of PIP3, which in turn activates downstream signaling pathways such as the Akt pathway. VO-Ohpic (trihydrate) interacts with PTEN through noncompetitive inhibition, affecting both the Km and Vmax of the enzyme . The inhibition constants (Kic and Kiu) for VO-Ohpic (trihydrate) are 27 ± 6 nM and 45 ± 11 nM, respectively .
Cellular Effects
VO-Ohpic (trihydrate) has profound effects on various cell types and cellular processes. By inhibiting PTEN, VO-Ohpic (trihydrate) increases PIP3 levels, leading to enhanced phosphorylation of Akt and increased glucose uptake in adipocytes . This compound also influences cell signaling pathways, gene expression, and cellular metabolism. For instance, VO-Ohpic (trihydrate) has been shown to attenuate glucocorticoid-associated endothelial progenitor cell dysfunction and osteonecrosis of the femoral head by activating Nrf2 signaling and inhibiting the mitochondrial apoptosis pathway .
Molecular Mechanism
The molecular mechanism of VO-Ohpic (trihydrate) involves its interaction with PTEN, leading to the inhibition of the enzyme’s lipid phosphatase activity. This inhibition results in increased levels of PIP3, which activates downstream signaling pathways such as the Akt pathway. VO-Ohpic (trihydrate) binds to PTEN in a noncompetitive manner, affecting both the Km and Vmax of the enzyme . Additionally, VO-Ohpic (trihydrate) has been shown to block the development of suppressor activity in regulatory T cells activated with indoleamine 2,3-dioxygenase .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of VO-Ohpic (trihydrate) have been observed to change over time. The inhibition of PTEN by VO-Ohpic (trihydrate) is fully reversible, and the compound demonstrates stability under desiccating conditions when stored at -20°C . Long-term studies have shown that VO-Ohpic (trihydrate) can maintain its inhibitory effects on PTEN for extended periods, making it a valuable tool for biochemical research .
Dosage Effects in Animal Models
The effects of VO-Ohpic (trihydrate) vary with different dosages in animal models. For example, in mice, a dosage of 10 µg/kg administered intraperitoneally has been shown to decrease left ventricular systolic pressure and heart rate, as well as protect against ischemia/reperfusion-induced myocardial infarction . Additionally, long-term treatment with VO-Ohpic (trihydrate) has resulted in increased survival rates and significant tumor growth suppression in animal models .
Metabolic Pathways
VO-Ohpic (trihydrate) is involved in several metabolic pathways, primarily through its inhibition of PTEN. By increasing PIP3 levels, VO-Ohpic (trihydrate) activates the Akt pathway, which plays a critical role in regulating glucose metabolism, cell growth, and survival . The compound also influences the mitochondrial apoptosis pathway and activates Nrf2 signaling, which are important for cellular protection and stress response .
Transport and Distribution
Within cells and tissues, VO-Ohpic (trihydrate) is transported and distributed through interactions with various transporters and binding proteins. The compound’s ability to increase PIP3 levels and activate downstream signaling pathways suggests that it may be localized to specific cellular compartments where these processes occur . VO-Ohpic (trihydrate) has been shown to be active in vivo, indicating effective transport and distribution within the body .
Subcellular Localization
The subcellular localization of VO-Ohpic (trihydrate) is closely related to its activity and function. By inhibiting PTEN, VO-Ohpic (trihydrate) increases PIP3 levels, which are primarily localized to the plasma membrane where they participate in signaling pathways . Additionally, the compound’s effects on mitochondrial apoptosis suggest that it may also localize to mitochondria, influencing mitochondrial function and cellular metabolism .
准备方法
Synthetic Routes and Reaction Conditions
3-hydroxypyridine-2-carboxylic acid;oxovanadium;trihydrate is synthesized through a series of chemical reactions involving vanadium and hydroxypyridinecarboxylate ligands. The synthesis typically involves the reaction of vanadium pentoxide with hydroxypyridinecarboxylic acid in an aqueous medium, followed by crystallization to obtain the trihydrate form .
Industrial Production Methods
While specific industrial production methods for 3-hydroxypyridine-2-carboxylic acid;oxovanadium;trihydrate are not widely documented, the compound is generally produced in research laboratories using standard chemical synthesis techniques. The process involves careful control of reaction conditions to ensure high purity and yield .
化学反应分析
Types of Reactions
3-hydroxypyridine-2-carboxylic acid;oxovanadium;trihydrate primarily undergoes complexation reactions due to its vanadium center. It can participate in oxidation-reduction reactions, where the vanadium ion changes its oxidation state. Additionally, it can form coordination complexes with various ligands .
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of 3-hydroxypyridine-2-carboxylic acid;oxovanadium;trihydrate include vanadium pentoxide, hydroxypyridinecarboxylic acid, and solvents like dimethyl sulfoxide (DMSO). The reactions are typically carried out under controlled temperature and pH conditions to ensure the stability of the compound .
Major Products
The major products formed from the reactions of 3-hydroxypyridine-2-carboxylic acid;oxovanadium;trihydrate include various vanadium complexes, depending on the ligands and reaction conditions used. These complexes can exhibit different biological activities and properties .
相似化合物的比较
3-hydroxypyridine-2-carboxylic acid;oxovanadium;trihydrate is unique among PTEN inhibitors due to its high selectivity and potency. Similar compounds include:
bpV(HOpic): Another vanadium-based PTEN inhibitor with similar biological activity.
bpV(pic): A potent protein tyrosine phosphatase inhibitor that also targets PTEN.
bpV(bipy) trihydrate: A phosphotyrosine phosphatase and PTEN inhibitor.
These compounds share similar mechanisms of action but differ in their chemical structures and specific biological activities.
属性
IUPAC Name |
3-hydroxypyridine-2-carboxylic acid;oxovanadium;trihydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C6H5NO3.3H2O.O.V/c2*8-4-2-1-3-7-5(4)6(9)10;;;;;/h2*1-3,8H,(H,9,10);3*1H2;; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHVLCDIRYQMAQQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)O.C1=CC(=C(N=C1)C(=O)O)O.O.O.O.O=[V] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O10V |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[(2R)-3-ethyl-1,1,1-trifluoropentan-2-yl]-4-[6-[4-(2-piperidin-1-ylethoxy)phenyl]pyrazolo[1,5-a]pyrimidin-3-yl]thiophene-2-carboxamide](/img/structure/B1193720.png)

